methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family
Mechanism of Action
Target of Action
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, also known as Methyl 4-chloro-5-azaindole-2-carboxylate, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the activation of these pathways .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts the activation of these pathways, affecting their downstream effects .
Pharmacokinetics
Its molecular weight is210.62 , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound could potentially be used in cancer therapy, particularly for cancers associated with abnormal activation of FGFR signaling pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic properties can affect its analgesic properties
Biochemical Analysis
Biochemical Properties
These compounds can interact with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity .
Cellular Effects
In cellular contexts, Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate may influence cell function by interacting with FGFRs . For instance, it has been reported that certain pyrrolopyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They can also significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interaction with FGFRs . Upon binding to these receptors, the compound may interfere with the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This could lead to changes in gene expression and potentially inhibit the growth and spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts like palladium(0) and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyridines, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOJQQNFBVATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650256 | |
Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688357-19-9 | |
Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.